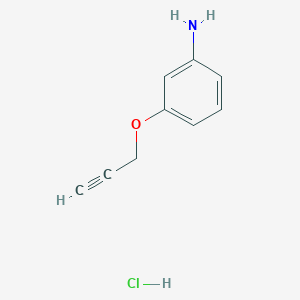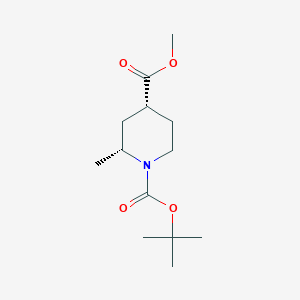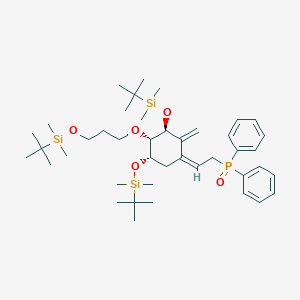![molecular formula C63H42O6 B8146424 4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8146424.png)
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’‘’-(4’‘-Carboxy-[1,1’4’,1’‘-terphenyl]-4-yl)-[1,1’4’,1’‘4’‘,1’‘’3’‘’,1’‘’‘4’‘’‘,1’‘’‘’4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid: is a complex organic compound characterized by its extensive aromatic structure and multiple carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the terphenyl core, followed by the sequential addition of phenyl rings and carboxylic acid groups. Common reagents used in these reactions include bromobenzene, phenylboronic acid, and palladium catalysts under Suzuki coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile ligand for coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and other supramolecular structures .
Biology
In biological research, derivatives of this compound can be used as fluorescent probes or as part of drug delivery systems. The aromatic structure allows for strong π-π interactions with biological molecules, facilitating targeted delivery and imaging applications.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting cancer cells. The compound’s ability to form stable complexes with metal ions can be exploited for diagnostic imaging and therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanocomposites. Its structural rigidity and multiple functional groups make it suitable for enhancing the mechanical and thermal properties of these materials.
作用机制
The mechanism by which 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets via π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity.
相似化合物的比较
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Another compound with multiple carboxylic acid groups and a large aromatic structure, used in similar applications.
[1,1’3’,1’‘-Terphenyl]-3,4’',5-tricarboxylic acid: A related compound with fewer phenyl rings and carboxylic acid groups, used in the synthesis of MOFs.
Uniqueness
The uniqueness of 5’‘’-(4’‘-Carboxy-[1,1’:4’,1’‘-terphenyl]-4-yl)-[1,1’:4’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘:4’‘’‘,1’‘’‘’:4’‘’‘’,1’‘’‘’‘-septiphenyl]-4,4’‘’‘’'-dicarboxylic acid lies in its extensive aromatic structure and the high number of carboxylic acid groups. This combination provides exceptional versatility in chemical synthesis and material science applications, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H42O6/c64-61(65)55-31-25-49(26-32-55)43-7-1-40(2-8-43)46-13-19-52(20-14-46)58-37-59(53-21-15-47(16-22-53)41-3-9-44(10-4-41)50-27-33-56(34-28-50)62(66)67)39-60(38-58)54-23-17-48(18-24-54)42-5-11-45(12-6-42)51-29-35-57(36-30-51)63(68)69/h1-39H,(H,64,65)(H,66,67)(H,68,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJFTIMRFORTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
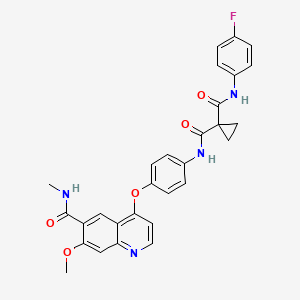
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride](/img/structure/B8146353.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)
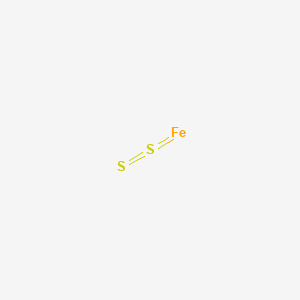
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
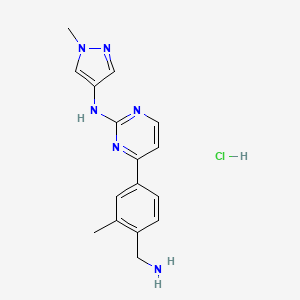
![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)
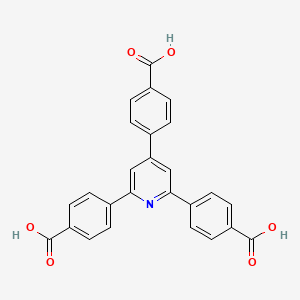
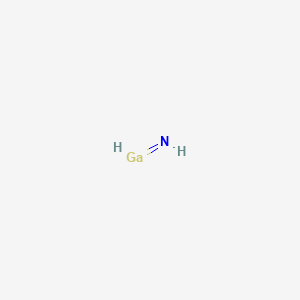
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)

